Uroporphyrin I octamethyl ester
CAS No.: 10170-03-3
Cat. No.: VC21192031
Molecular Formula: C48H54N4O16
Molecular Weight: 943 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10170-03-3 |
|---|---|
| Molecular Formula | C48H54N4O16 |
| Molecular Weight | 943 g/mol |
| IUPAC Name | methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate |
| Standard InChI | InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3 |
| Standard InChI Key | KBKZLUAVUDHBNV-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC |
| Canonical SMILES | COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Uroporphyrin I octamethyl ester represents a methylated derivative of uroporphyrin I, a naturally occurring porphyrin compound. The chemical possesses a characteristic tetrapyrrolic macrocycle core structure with eight peripheral methyl ester groups attached to acetate and propionate side chains.
Basic Chemical Information
The fundamental chemical properties of Uroporphyrin I octamethyl ester are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₄₈H₅₄N₄O₁₆ |
| Molecular Weight | 942.96 g/mol |
| CAS Number | 10170-03-3 |
| IUPAC Name | methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate |
| PubChem CID | 66288 |
| Physical State | Powder |
| Color | Rust colored |
| Storage Temperature | -20°C |
| Shelf Life | 1095 days |
The compound is characterized by its precisely arranged functional groups around a porphyrin scaffold. It features four pyrrole rings connected through methine bridges to form a macrocyclic structure. Each of the eight carboxylic acid groups in the parent uroporphyrin I molecule has been converted to a methyl ester, resulting in the octamethyl ester derivative .
Molecular Structure Parameters
The molecular structure of Uroporphyrin I octamethyl ester exhibits specific physicochemical properties that influence its behavior in various experimental conditions:
| Structural Parameter | Value |
|---|---|
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 18 |
| Rotatable Bond Count | 28 |
| Exact Mass | 942.35348165 Da |
| Melting Point | 291-292°C |
| Boiling Point | 1153.1±65.0 °C (Predicted) |
| Density | 1.293±0.06 g/cm³ (Predicted) |
The compound's structural characteristics include a relatively high number of hydrogen bond acceptors (18) compared to donors (2), indicating its potential for specific molecular interactions. The moderate XLogP3-AA value of 1.6 suggests a balance between hydrophilicity and lipophilicity, which affects its solubility in different solvents .
Synthesis Methodologies
The synthesis of Uroporphyrin I octamethyl ester involves sophisticated organic chemistry techniques, with several reported methodologies in the scientific literature.
Standard Synthetic Route
A documented synthesis approach utilizes 5-Aminolevulinic acid as a precursor, followed by esterification with methanol:
| Synthetic Stage | Reaction Conditions | Duration | Notes |
|---|---|---|---|
| Stage 1 | 5-Aminolevulinic acid in water at 27°C | 168 hours | With illumination |
| Stage 2 | Reaction with methanol and sulfuric acid at 20°C | 24 hours | Further processing stages follow |
This synthetic route typically yields 11-24 mg of the final product, demonstrating the challenges associated with porphyrin synthesis at larger scales .
Alternative Synthesis Approaches
Chromatographic Separation Studies
Uroporphyrin I octamethyl ester has been extensively studied in the context of chromatographic separation techniques, particularly for distinguishing between different porphyrin isomers.
Dioxan Chromatography
Pioneering studies explored the qualitative and quantitative separation of Uroporphyrin octamethyl esters I and III using dioxan chromatography. These investigations demonstrated the effectiveness of dioxan-based mobile phases in resolving structurally similar porphyrin derivatives with different isomeric arrangements .
The separation methodology exploits subtle structural differences between isomers, with dioxan serving as a critical component in achieving effective chromatographic resolution. This technique has proven particularly valuable for analytical and preparative purposes in porphyrin research .
Thin-Layer and Paper Chromatographic Methods
Subsequent research expanded the analytical toolkit for Uroporphyrin I octamethyl ester by developing thin-layer and paper chromatography techniques. These methods employed various solvent systems, including those containing dioxins and kerosene, to achieve separation:
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Paper chromatography provided early methods for qualitative analysis of porphyrin mixtures, with specific solvent systems optimized for uroporphyrin ester separation .
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Thin-layer chromatography offered improved resolution and sensitivity, enabling more precise analytical determinations of uroporphyrin ester isomers .
These chromatographic approaches remain valuable for both research and diagnostic applications, particularly in laboratories studying porphyrin metabolism disorders .
Advanced Analytical Parameters
Modern analytical approaches utilize collision cross-section (CCS) predictions for various adducts to enhance mass spectrometry-based analyses:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 943.36073 | 306.7 |
| [M+Na]⁺ | 965.34267 | 315.1 |
| [M+NH₄]⁺ | 960.38727 | 311.6 |
| [M+K]⁺ | 981.31661 | 310.6 |
| [M-H]⁻ | 941.34617 | 308.4 |
| [M+Na-2H]⁻ | 963.32812 | 309.9 |
| [M]⁺ | 942.35290 | 310.6 |
| [M]⁻ | 942.35400 | 310.6 |
These predicted collision cross-section values facilitate the identification and characterization of Uroporphyrin I octamethyl ester in complex biological matrices using ion mobility-mass spectrometry techniques .
The biological and research importance of Uroporphyrin I octamethyl ester stems from both its relationship to naturally occurring porphyrins and its utility as a reference standard in analytical biochemistry.
Relationship to Bioactive Porphyrins
Uroporphyrin I octamethyl ester is derived from Uroporphyrin I, which has demonstrated anti-HIV-1 activity through its ability to bind to the V3 loop of the envelope glycoprotein gp120. This association suggests potential antiviral applications for porphyrin derivatives, though the specific biological activity of the octamethyl ester form requires further investigation .
The parent compound, Uroporphyrin I, plays significant roles in porphyrin metabolism pathways and is relevant to certain metabolic disorders. The methylated derivative serves as an important reference standard for studying these biological processes and associated pathologies .
Research Applications
The compound has found numerous applications in scientific research:
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As a standard reference material for developing and validating analytical methods for porphyrin detection and quantification.
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In structural studies examining the relationships between different porphyrin isomers and their chemical behaviors.
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For investigation of isomerization mechanisms, as evidenced by studies of uroporphyrinogen I octamethyl ester transformations through spiro-pyrrolenine intermediates .
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As a model compound for understanding the chemistry and properties of more complex porphyrin-based systems, including those with biological significance.
These research applications highlight the compound's importance in both fundamental chemical investigations and more applied biomedical research contexts .
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